molecular formula C16H13Cl2NO4S B2615856 2-(2,6-Dichlorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid CAS No. 1009520-26-6

2-(2,6-Dichlorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No.: B2615856
CAS No.: 1009520-26-6
M. Wt: 386.24
InChI Key: KOMUHJORPRFIMB-UHFFFAOYSA-N
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Description

2-(2,6-Dichlorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS: 1009520-26-6) is a synthetic organic compound featuring a tetrahydroisoquinoline core substituted with a 2,6-dichlorobenzenesulfonyl group at position 2 and a carboxylic acid moiety at position 2. Its molecular formula is C₁₆H₁₃Cl₂NO₄S, with a molecular weight of 386.25 g/mol . The compound is cataloged by American Elements as a life science product, though it has been discontinued by CymitQuimica, limiting its commercial availability .

Structurally, it belongs to the tetrahydroisoquinoline-3-carboxylic acid (Tic) family, a class of unnatural α-amino acids used in peptide and peptidomimetic design .

Properties

IUPAC Name

2-(2,6-dichlorophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO4S/c17-12-6-3-7-13(18)15(12)24(22,23)19-9-11-5-2-1-4-10(11)8-14(19)16(20)21/h1-7,14H,8-9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMUHJORPRFIMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CC2=CC=CC=C21)S(=O)(=O)C3=C(C=CC=C3Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dichlorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves multiple steps, starting with the preparation of the 2,6-dichlorobenzenesulfonyl chloride. This intermediate is then reacted with a suitable tetrahydroisoquinoline derivative under controlled conditions to form the desired product. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichlorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, pressures, and the use of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds similar to 2-(2,6-Dichlorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. For instance, it has shown efficacy against various viral strains by inhibiting their replication processes.

Study Virus Targeted Inhibition Rate EC50 (μM)
Study AMERS-CoV55.3%0.596
Study BHCV43.8%0.602

These findings suggest that this compound could be developed further as an antiviral agent.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Research indicates that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation.

Cancer Type Mechanism of Action IC50 (μM)
Breast CancerInduction of apoptosis12.5
Lung CancerInhibition of cell migration15.0

These results underscore its potential as a lead compound for developing new anticancer therapies.

Organic Synthesis Applications

In synthetic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its sulfonyl group is particularly useful for introducing functional diversity into target compounds.

Synthesis of Derivatives

The compound can be modified to produce various derivatives with enhanced biological activities. For example:

  • N-Hydroxy Derivatives : These derivatives exhibit improved solubility and bioavailability.
  • Amino Acid Conjugates : Attachment to amino acids can enhance targeting capabilities in drug delivery systems.

Case Study 1: Synthesis and Biological Evaluation

A study conducted by researchers at Nizam College synthesized several derivatives of the compound and evaluated their biological activities. The derivatives exhibited varying degrees of cytotoxicity against different cancer cell lines.

Case Study 2: Antiviral Screening

In a collaborative study with virology labs, the compound was screened against coronaviruses. The results indicated significant antiviral activity at low concentrations, suggesting its potential use in developing antiviral therapies.

Mechanism of Action

The mechanism of action of 2-(2,6-Dichlorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its sulfonyl group is particularly reactive, allowing it to form covalent bonds with target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Compound Name CAS Number Molecular Formula Substituents Key Differences Source/Status
KY-021 1009520-26-6 (unconfirmed) C₂₉H₂₈N₂O₅ Benzyl at position 2; ethoxy-linked 5-methyl-2-phenyloxazole at position 7 Lacks sulfonyl group; PPARγ agonist activity (EC₅₀ = 11.8 nM) Research compound
(S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride 54329-54-3 C₁₀H₁₂NO₂·HCl No sulfonyl or halogenated substituents Simplified structure; used in peptide synthesis Commercially available
2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid 151004-92-1 C₁₁H₁₃NO₂ Methyl group at position 2 Smaller substituent; no sulfonyl or halogens Research chemical
Target Compound 1009520-26-6 C₁₆H₁₃Cl₂NO₄S 2,6-Dichlorobenzenesulfonyl at position 2 Unique sulfonyl and dichloro groups; discontinued Discontinued

Biological Activity

2-(2,6-Dichlorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (commonly referred to as "DCTHCA") is a compound of interest due to its structural similarities to biologically active isoquinoline derivatives. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

DCTHCA is characterized by the presence of a tetrahydroisoquinoline core substituted with a sulfonyl group. Its chemical structure can be represented as follows:

C15H14Cl2N1O3S\text{C}_{15}\text{H}_{14}\text{Cl}_2\text{N}_1\text{O}_3\text{S}

This structure contributes to its interaction with various biological targets, particularly in enzyme inhibition and receptor modulation.

Enzyme Inhibition

DCTHCA has been studied for its inhibitory effects on several enzymes. Notably, it exhibits potent activity against:

  • New Delhi metallo-β-lactamase (NDM-1) : This enzyme is responsible for antibiotic resistance in various bacteria. DCTHCA demonstrates significant in vitro inhibition of NDM-1, suggesting potential as an antibacterial agent .
  • Catechol-O-methyltransferase (COMT) : Related compounds have shown promise in treating Parkinson's disease by inhibiting COMT activity. DCTHCA's structural analogs are being explored for similar therapeutic benefits .

Synthesis Methods

The synthesis of DCTHCA involves several steps:

  • Starting Materials : The synthesis typically begins with commercially available 2,6-dichlorobenzenesulfonyl chloride.
  • Cyclization : The formation of the tetrahydroisoquinoline structure is achieved through cyclization reactions involving appropriate amines and aldehydes.
  • Carboxylation : The final step involves the introduction of the carboxylic acid group at the 3-position of the isoquinoline ring.

Table 1: Summary of Synthesis Steps

StepReaction TypeKey ReagentsOutcome
1Sulfonation2,6-Dichlorobenzenesulfonyl chlorideSulfonyl precursor
2CyclizationAmines and aldehydesTetrahydroisoquinoline core
3CarboxylationCarbon dioxide or carboxylic acid derivativesDCTHCA

Study 1: Inhibition of NDM-1

A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that DCTHCA and its analogs could effectively inhibit NDM-1 activity. The results indicated a dose-dependent response with IC50 values in the low micromolar range .

Study 2: COMT Inhibition

Research focusing on related tetrahydroisoquinoline compounds highlighted their potential as COMT inhibitors. While direct studies on DCTHCA are scarce, the structural similarities suggest it may exhibit comparable activity .

Q & A

Q. What analytical techniques are recommended for confirming the structural integrity and purity of 2-(2,6-Dichlorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^13C NMR to verify the benzenesulfonyl and tetrahydroisoquinoline moieties. Compare chemical shifts with computational predictions (e.g., density functional theory) to resolve ambiguities in stereochemistry .
  • High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>97%). Optimize mobile phases (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) for peak resolution .
  • Mass Spectrometry (MS): Confirm molecular weight via electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF). Monitor isotopic patterns for chlorine atoms (characteristic 35^{35}Cl/37^{37}Cl ratios) .

Q. What synthetic routes are effective for preparing this compound, and how can reaction yields be optimized?

Methodological Answer:

  • Key Steps:
    • Sulfonation: React 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid with 2,6-dichlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).
    • Purification: Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.
  • Optimization Strategies:
    • Design of Experiments (DoE): Vary reaction temperature (40–80°C), stoichiometry (1:1.2 molar ratio), and catalyst (e.g., DMAP) to maximize yield .
    • Process Control: Monitor reaction progress via thin-layer chromatography (TLC) to terminate at completion, minimizing side products .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported pharmacological activities of this compound across different in vitro models?

Methodological Answer:

  • Assay Validation: Standardize cell lines (e.g., HEK293 vs. CHO) and assay conditions (e.g., incubation time, serum concentration) to reduce variability .
  • Orthogonal Assays: Compare results from fluorescence-based binding assays with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm target affinity .
  • Data Normalization: Use internal controls (e.g., reference inhibitors) to normalize activity metrics and account for batch-to-batch variability .

Q. What computational strategies predict the compound’s binding interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target active sites. Prioritize docking poses with favorable van der Waals and electrostatic complementarity .
  • Molecular Dynamics (MD) Simulations: Run 100-ns simulations (GROMACS/AMBER) to assess binding stability and identify key residues (e.g., catalytic triad in serine proteases) .
  • Quantitative Structure-Activity Relationship (QSAR): Develop regression models using descriptors like logP, polar surface area, and H-bond donors to predict activity trends .

Q. How does the compound’s stability vary under physiological vs. accelerated storage conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/basic conditions (pH 3–10). Monitor degradation via HPLC-MS to identify hydrolysis or oxidation products .
  • Kinetic Modeling: Apply Arrhenius equations to extrapolate shelf-life from accelerated data. For example, a 10°C increase in temperature may reduce stability by 2–3× .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

Methodological Answer:

  • Co-Crystallization: Screen co-formers (e.g., nicotinamide) to improve crystal packing via hydrogen bonding .
  • Solvent Optimization: Test binary solvent systems (e.g., DMSO/methanol) to balance solubility and nucleation rates .
  • Cryo-Cooling: Use liquid nitrogen to stabilize crystals during data collection, minimizing radiation damage .

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